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CAS No.: 26143-11-3
Cat. No.: B568185
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Notice Regarding the Requested Precursor: Tungsten(V) Ethoxide

Extensive searches of scientific literature and chemical databases did not yield established
protocols or quantitative data for the atomic layer deposition (ALD) of metallic tungsten (W)
films using Tungsten(V) ethoxide [W(OEt)s] as the precursor. This specific process does not
appear to be widely documented or practiced.

Therefore, this document provides detailed application notes and protocols for a well-
established and commonly used alternative: the ALD of tungsten films using Tungsten
Hexafluoride (WFe) and a silicon-based reducing agent (e.g., Silane or Disilane). This process
IS a cornerstone of semiconductor manufacturing and is thoroughly characterized.

Topic: Atomic Layer Deposition (ALD) of Tungsten
Films using Tungsten Hexafluoride (WFe)
Introduction

Atomic Layer Deposition (ALD) of tungsten is a critical process in the fabrication of integrated
circuits, where it is used to create conformal, ultra-thin films for applications such as contacts,
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interconnects, and diffusion barriers.[1] The process relies on sequential, self-limiting surface
reactions to deposit tungsten one atomic layer at a time, ensuring exceptional thickness control
and conformality on complex 3D structures. The most common chemistry involves alternating
exposures of a substrate to tungsten hexafluoride (WFse) and a reducing agent like silane (SiHa)
or disilane (Siz2He).[1][2]

Precursor and Co-Reactant Properties

Successful ALD requires precursors with high volatility, thermal stability within the ALD
temperature window, and reactive surface chemistry.

Ke
Chemical Molar Mass  Physical Boiling g .
Compound . Characteris
Formula (g/mol) State Point (°C) .
tics
Highly
reactive,
volatile
Tungsten Colorless
) WFe 297.83 17.1 tungsten
Hexafluoride Gas
source.
Corrosive.[3]
[4]
Common
) ) Colorless reducing
Silane SiHa 32.12 -111.9
Gas agent,
pyrophoric.[2]
More reactive
o ) Colorless reducing
Disilane Si2He 62.22 -14.5
Gas agent than

silane.[1]

ALD Process and Reaction Mechanism

The ALD of tungsten is a cyclical process where each cycle deposits a sub-monolayer of
material. The overall chemical reaction is divided into two self-limiting half-reactions.
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Workflow of a Single ALD Cycle:

Tungsten ALD Cycle (WFs / SiHa4)

Repeat N times

1. WFs Pulse ) 3. SiHa Pul 4. Inert Gas Purge
(Adsorption) 2. Inert Gas Purge olte FUISE .
(Reduction)

Click to download full resolution via product page
Caption: Experimental workflow for one ALD tungsten cycle.
Simplified Surface Reactions (using SiHa):

» WFs Pulse: WFs reacts with the hydroxylated surface (-OH) or a prepared surface (e.g., TiN),
creating a tungsten fluoride-terminated surface.

o Surface-H* + WFe(g) — Surface-WFs* + HF(Q)

e SiHa Pulse: The reducing agent reacts with the adsorbed tungsten fluoride species,
removing fluorine ligands and depositing metallic tungsten. This step also prepares the
surface for the next WFe pulse.

o Surface-WFx* + SiHa(g) — Surface-W* + SiHxFy(g) + Hz2(Q)

Experimental Protocols

The following protocols provide starting parameters for W ALD. Optimization is typically
required for specific reactor configurations and desired film properties.

A. Substrate Preparation

o Use a substrate with a suitable surface for nucleation, such as silicon with its native oxide
removed, or a barrier layer like Titanium Nitride (TiN).
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o Perform an in-situ pre-treatment if necessary, such as exposure to a reducing plasma or a

soak process with silane or diborane to ensure a reactive surface.[5]

» Heat the substrate to the desired deposition temperature under vacuum.

B. ALD Process Parameters The table below summarizes typical process parameters for W

ALD using WFe and a highly-diluted silane co-reactant.[2]

Parameter Typical Value Notes
A wide ALD temperature
Substrate Temperature 150 - 300 °C window is observed in this
range.[2]
_ Must be long enough to
WFs Pulse Time 05-20s
saturate the surface.
Essential to remove all non-
Inert Gas Purge (Post-WFs) 5-20s

adsorbed WFe and byproducts.

Reducing Agent

SiHa4 (diluted in Ar) or Siz2He

Disilane is more reactive at

lower temperatures.[1]

Must be sufficient for complete

SiH4/Siz2Hs Pulse Time 05-20s ]
reduction of the surface layer.
] Removes residual reducing
Inert Gas Purge (Post-SiHa4) 5-20s
agent and byproducts.
Varies based on reactor
Reactor Pressure 0.1-1.0 Torr

design.

Inert Gas

Argon (Ar) or Nitrogen (N2)

High purity gas is required.

Data Presentation: Film Properties

The resulting film characteristics are highly dependent on the chosen process parameters.
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Property

Typical Value Range

Factors Influencing
Property

Growth Per Cycle (GPC)

2.5-6.0 Alcycle

Highly dependent on

temperature and co-reactant.

[2]

Phase

a-W (bcc) or B-W (A15)

B-W (higher resistivity) often
forms at lower temperatures or

during initial nucleation.

Resistivity

15- 400 pQ-cm

Lower for thicker, crystalline a-
W films. Increases with

impurities.[3]

Impurities

Si, F

Si content can be < 5 at.% with
optimized processes.[2] F
content is a key concern for

device integration.[6]

Conformality

> 95%

Excellent on high-aspect-ratio
structures, a key advantage of
ALD.

Logical Pathway for ALD Growth

The logical progression from precursors to a functional film involves several key stages.
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Caption: Logical progression of tungsten ALD film formation.

Safety and Handling

Both WFs and silane/disilane present significant safety hazards and must be handled with
extreme caution in appropriate facilities.

¢ Tungsten Hexafluoride (WFe):

o Is highly toxic and corrosive. It reacts with moisture to form hydrofluoric acid (HF), which
can cause severe burns to skin, eyes, and the respiratory tract.

o Use in a well-ventilated area, preferably a gas cabinet within a fume hood.

o All equipment must be constructed from compatible materials (e.g., stainless steel, nickel
alloys) and be scrupulously dried before use.
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¢ Silane (SiH4) and Disilane (SizHe):

o Are pyrophoric, meaning they can ignite spontaneously on contact with air.

o Systems require robust engineering controls, including leak-tight gas lines, proper
grounding, and potentially co-axial gas delivery lines.

o Personnel must be trained in handling pyrophoric gases.

+ Personal Protective Equipment (PPE): Always wear safety glasses with side shields or
goggles, appropriate gloves (e.g., neoprene or nitrile), and a flame-retardant lab coat when
working with these chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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